molecular formula C23H22ClFN4O3 B4502044 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone

2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone

Cat. No.: B4502044
M. Wt: 456.9 g/mol
InChI Key: MXLZDANSHVFWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group, a pyridazinone core, and a fluoro-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of a suitable amine with a dihaloalkane under basic conditions.

    Substitution with Chlorophenyl Group: The piperazine ring is then reacted with 4-chlorobenzyl chloride in the presence of a base to introduce the chlorophenyl group.

    Formation of the Pyridazinone Core: This involves the cyclization of a hydrazine derivative with a diketone or ketoester under acidic or basic conditions.

    Introduction of the Fluoro-Methoxyphenyl Moiety: This step typically involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the aromatic ring, followed by methoxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone core, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Hydroxyl derivatives of the pyridazinone core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Pharmacology: The compound is used to investigate the pharmacokinetics and pharmacodynamics of piperazine derivatives.

    Biochemistry: It serves as a tool to study enzyme inhibition and receptor binding.

    Industrial Chemistry: The compound’s derivatives are explored for their potential use in the synthesis of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and leading to changes in neurotransmitter release and signal transduction pathways. This can result in various pharmacological effects, including anxiolytic, antidepressant, and antipsychotic activities.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone: Similar structure but lacks the fluorine atom.

    2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone: Similar structure but lacks the chlorine atom.

    2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluoro-2-hydroxyphenyl)-3(2H)-pyridazinone: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness

The presence of both the chlorophenyl and fluoro-methoxyphenyl groups in 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone imparts unique pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN4O3/c1-32-21-14-17(25)4-7-19(21)20-8-9-22(30)29(26-20)15-23(31)28-12-10-27(11-13-28)18-5-2-16(24)3-6-18/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLZDANSHVFWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone
Reactant of Route 3
Reactant of Route 3
2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone
Reactant of Route 4
Reactant of Route 4
2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone
Reactant of Route 5
Reactant of Route 5
2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone
Reactant of Route 6
Reactant of Route 6
2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.